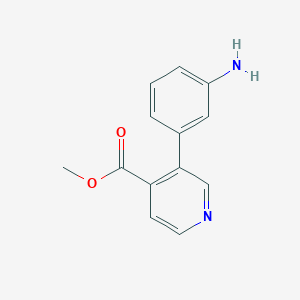

Methyl 3-(3-aminophenyl)isonicotinate

Descripción

Methyl 3-(3-aminophenyl)isonicotinate is a pyridine-based ester derivative featuring a 3-aminophenyl substituent at the 3-position of the isonicotinate scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. This compound is structurally characterized by a methyl ester group at the 4-position of the pyridine ring and a 3-aminophenyl moiety at the 3-position, conferring unique electronic and steric properties.

Propiedades

Número CAS |

344450-40-4 |

|---|---|

Fórmula molecular |

C13H12N2O2 |

Peso molecular |

228.25 g/mol |

Nombre IUPAC |

methyl 3-(3-aminophenyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3 |

Clave InChI |

ULEALRZDEYMHBC-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Substituent Analysis

| Compound Name | Substituent at Pyridine 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-(3-aminophenyl)isonicotinate | 3-aminophenyl | C₁₃H₁₂N₂O₂ | 228.25 | Ester, primary amine, aromatic |

| Methyl 3-aminoisonicotinate | Amino (-NH₂) | C₇H₈N₂O₂ | 152.15 | Ester, primary amine |

| Methyl 3-(benzylamino)isonicotinate | Benzylamino (-NHCH₂C₆H₅) | C₁₄H₁₄N₂O₂ | 242.27 | Ester, secondary amine, benzyl |

| Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate | 4-fluorophenyl carbamoyl | C₁₄H₁₁FN₂O₃ | 298.25 | Ester, carbamoyl, fluorine |

Key Observations :

- The 3-aminophenyl group introduces an aromatic ring with a primary amine, increasing molecular weight and polarity compared to Methyl 3-aminoisonicotinate .

Physicochemical Properties

Key Observations :

- The 3-aminophenyl group increases Topological Polar Surface Area (TPSA) compared to Methyl 3-aminoisonicotinate, suggesting reduced membrane permeability but enhanced solubility in polar solvents .

- Methyl nicotinate (3-substituted pyridine ester) exhibits higher water solubility due to the absence of bulky aromatic substituents .

Spectroscopic and Analytical Profiles

- Mass Spectrometry: Pyridine esters with 3- or 4-substituents (e.g., methyl nicotinate and isonicotinate) exhibit strong molecular ion peaks (m/z 137 for methyl nicotinate) and fragment ions from ester cleavage. In contrast, 2-substituted isomers show weaker molecular ions . The 3-aminophenyl derivative may display similar stability in mass spectra due to its 3,4-substitution pattern.

- NMR: The aromatic protons in the 3-aminophenyl group would produce distinct splitting patterns in the 6.5–7.5 ppm range, differentiating it from alkyl-substituted analogs.

Stability and Reactivity

- The primary amine in Methyl 3-(3-aminophenyl)isonicotinate may render it susceptible to oxidation or Schiff base formation, unlike the more stable benzylamino or carbamoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.